molecular formula C19H14Cl2N4S B7834832 4-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7834832
M. Wt: 401.3 g/mol
InChI Key: SRSFKMUDSPAALC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

4-(3-chloro-4-methylanilino)-6-(4-chlorophenyl)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N4S/c1-11-3-8-14(9-16(11)21)23-18-15(10-22)17(24-19(25-18)26-2)12-4-6-13(20)7-5-12/h3-9H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSFKMUDSPAALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 4-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its ability to inhibit tyrosine kinase activity of the epidermal growth factor receptor (EGFR). By binding to the ATP-binding site of EGFR, it prevents the phosphorylation of tyrosine residues, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival . This leads to the arrest of the cell cycle at the G2/M phase and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE include other pyrimidine derivatives with anticancer properties, such as:

These compounds share structural similarities but differ in their specific substituents and biological activities. The unique combination of chloro and methylthio groups in 4-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE contributes to its distinct mechanism of action and potency as an EGFR inhibitor .

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